3-[(2-Ethylbutanoyl)amino]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-ethylbutanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-9(4-2)12(15)14-11-7-5-6-10(8-11)13(16)17/h5-9H,3-4H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROVTCQGMDLCEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406486 | |
| Record name | 3-(2-ethylbutanoylamino)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-97-6 | |
| Record name | 3-(2-ethylbutanoylamino)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 2 Ethylbutanoyl Amino Benzoic Acid and Its Analogues
Established Synthetic Routes to 3-[(2-Ethylbutanoyl)amino]benzoic Acid
The most common and direct methods for synthesizing this compound rely on building the molecule from its primary precursors. These routes are well-documented and are foundational for laboratory-scale and industrial production.
Precursor-Based Synthetic Strategies (e.g., from 3-aminobenzoic acid)
The principal precursor-based strategy for synthesizing this compound is the acylation of 3-aminobenzoic acid. This reaction, a classic example of nucleophilic acyl substitution, involves the reaction of the amino group of 3-aminobenzoic acid with an activated form of 2-ethylbutanoic acid, typically 2-ethylbutanoyl chloride.
The general reaction is as follows:
3-aminobenzoic acid reacts with 2-ethylbutanoyl chloride.
The reaction is typically carried out in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct.
An inert solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) is often used.
This method is highly effective due to the high reactivity of the acyl chloride. The selection of the base and solvent is critical to optimize the reaction yield and minimize side reactions. A similar approach involves the use of a mixed anhydride (B1165640) of an N-acylamino acid, which can then react with the aminobenzoic acid. google.com
| Parameter | Condition | Purpose |
|---|---|---|
| Starting Material | 3-Aminobenzoic acid | Provides the aminobenzoic acid backbone. sigmaaldrich.com |
| Acylating Agent | 2-Ethylbutanoyl chloride | Provides the 2-ethylbutanoyl group. |
| Base | Pyridine or Triethylamine | Acts as an acid scavenger to neutralize HCl byproduct. khanacademy.org |
| Solvent | DCM, THF, DMF | Provides a medium for the reaction. |
| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes side products. |
Multi-Step Synthesis Pathways and Intermediate Isolation
Synthesis of 3-Aminobenzoic Acid:
Nitration of Benzoic Acid: Benzoic acid can be nitrated using a mixture of nitric acid and sulfuric acid. This reaction primarily yields 3-nitrobenzoic acid due to the meta-directing effect of the carboxylic acid group.
Reduction of the Nitro Group: The nitro group of 3-nitrobenzoic acid is then reduced to an amino group. Common reducing agents include tin or iron in the presence of hydrochloric acid, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). google.com
Synthesis of 2-Ethylbutanoyl Chloride:
Oxidation: 2-Ethyl-1-butanol can be oxidized to 2-ethylbutanoic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.
Conversion to Acyl Chloride: The resulting carboxylic acid is converted to the more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.
Once the precursors are synthesized, they are reacted as described in the precursor-based strategy. The isolation of the final product, this compound, typically involves an aqueous workup to remove the base and water-soluble byproducts. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure compound.
Advanced Synthetic Approaches for Derivatives and Analogues
The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships. These advanced methods focus on regioselectivity and the introduction of diverse functional groups.
Regioselective Acylation Techniques
Regioselectivity is crucial when synthesizing derivatives from starting materials with multiple reactive sites. For instance, in the synthesis of N-aryl anthranilic acids from bromobenzoic acids, copper-catalyzed amination allows for chemo- and regioselective coupling, ensuring that only the bromide adjacent to the carboxylic acid is replaced. nih.gov While 3-aminobenzoic acid has only one amino group, these principles are vital when working with more complex precursors, such as diaminobenzoic acids, where selective acylation at one amino group over another is desired. Protective group chemistry is a common strategy to achieve such selectivity.
Preparation of Ester and Amide Derivatives
The carboxylic acid group of this compound is a key site for derivatization to form esters and amides.
Esterification: Ester derivatives can be prepared via Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). ijcmas.com Another method is transesterification, where an existing alkyl aminobenzoate reacts with an alcohol in the presence of a suitable catalyst. google.com
Amidation: To form amide derivatives, the carboxylic acid must first be activated. This can be achieved by converting it to an acyl chloride with thionyl chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or ethyl chloroformate. researchgate.net The activated species then readily reacts with a primary or secondary amine to form the desired amide derivative.
| Derivative Type | Method | Reagents | Key Features |
|---|---|---|---|
| Ester | Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven reaction; often requires removal of water. ijcmas.com |
| Ester | Transesterification | Alkyl aminobenzoate, Alcohol, Catalyst | Useful for converting one ester to another. google.com |
| Amide | Acyl Chloride Formation | SOCl₂ or (COCl)₂, then an Amine | Highly reactive intermediate; suitable for a wide range of amines. |
| Amide | Peptide Coupling | Amine, Coupling Agent (e.g., DCC, EDC) | Milder conditions compared to the acyl chloride method. |
Synthesis of Schiff Bases and Metal Complexes
Schiff bases are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or a ketone. semanticscholar.org While the amino group in the target compound is acylated, Schiff base derivatives related to its precursor, 3-aminobenzoic acid, are widely studied.
Synthesis of Schiff Bases: A common method involves refluxing an equimolar mixture of 3-aminobenzoic acid and a substituted aldehyde (e.g., 2,4-dichlorobenzaldehyde) in a solvent like ethanol, often with a few drops of an acid catalyst such as acetic acid. nih.govresearchgate.net The resulting Schiff base can be isolated by filtration.
Synthesis of Metal Complexes: The Schiff bases derived from aminobenzoic acids are excellent ligands for forming coordination complexes with various metal ions. yu.edu.jonih.gov These complexes are typically synthesized by reacting the Schiff base ligand with a metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II), Zn(II)) in an alcoholic solvent. eurjchem.com The resulting metal complexes often exhibit distinct colors, melting points, and spectroscopic properties compared to the free ligand. researchgate.net Characterization often reveals that the ligand coordinates to the metal ion through the azomethine nitrogen and the carboxylate oxygen. nih.gov
Reaction Mechanism Elucidation in Synthetic Pathways
The fundamental reaction for synthesizing this compound is an N-acylation, a type of nucleophilic acyl substitution. The general mechanism involves the attack of the nucleophilic amino group (-NH₂) of 3-aminobenzoic acid on the electrophilic carbonyl carbon of an activated 2-ethylbutanoic acid derivative.
The process typically begins with the activation of the carboxylic acid. A common method involves converting the 2-ethylbutanoic acid into a more reactive acylating agent, such as an acyl chloride or an acid anhydride. For instance, reacting 2-ethylbutanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield 2-ethylbutanoyl chloride.
The reaction mechanism then proceeds as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-aminobenzoic acid's amino group attacks the electrophilic carbonyl carbon of the 2-ethylbutanoyl chloride. This forms a tetrahedral intermediate. allen.in
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled.
Deprotonation: A base, which can be another molecule of the amine or a non-nucleophilic base like pyridine added to the reaction, removes a proton from the nitrogen atom. nih.gov This step neutralizes the positive charge on the nitrogen, regenerating the aromaticity and forming the final amide product, this compound, along with hydrochloric acid (HCl) as a byproduct. allen.in
An alternative, direct amidation approach involves reacting the carboxylic acid and the amine in the presence of a catalyst that facilitates dehydration. In these pathways, the catalyst activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Optimization of Synthetic Parameters for Enhanced Yield and Purity
Optimizing the synthesis of N-acyl aminobenzoic acids is crucial for industrial applications. This involves careful selection of catalytic systems and solvents to maximize reaction efficiency, yield, and selectivity.
Catalysts are central to modern amidation reactions, enabling the direct coupling of carboxylic acids and amines under milder conditions and avoiding the need for stoichiometric activating agents. rsc.org Various catalytic systems have been developed for the amidation of benzoic acid derivatives. researchgate.net
Lewis acids are commonly employed to activate the carboxylic acid. For example, titanium-based catalysts like titanium(IV) isopropoxide and titanium tetrachloride (TiCl₄) have been used. nih.gov TiCl₄ can activate the carboxylic acid, but its application requires careful solvent selection and stoichiometric amounts for high yields. nih.gov More recently, titanium tetrafluoride (TiF₄) has emerged as an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids, requiring only catalytic amounts (5-10 mol%) to achieve high yields (60-99%). rsc.org
Boron-based catalysts, such as boric acid and arylboronic acids, also promote the direct condensation of carboxylic acids and amines, often in refluxing toluene (B28343) or under solvent-free conditions. nih.govresearchgate.net These methods are valued for their operational simplicity and the ready availability of the catalysts. researchgate.net Transition metal salts and complexes of iridium, iron, and copper have also been investigated, demonstrating high selectivity and functional group tolerance in amidation reactions. researchgate.netnih.gov
The choice of catalyst significantly impacts reaction conditions, efficiency, and scalability as summarized in the table below.
| Catalyst System | Typical Loading | Reaction Conditions | Advantages |
| Titanium Tetrafluoride (TiF₄) | 5-10 mol% | Refluxing Toluene | High efficiency for aromatic and aliphatic acids. rsc.org |
| Boric Acid | Catalytic | Solvent-free, heating | Simple, readily available catalyst, environmentally friendly. researchgate.net |
| Pyridine-Borane Complexes | 0.2-10 mol% | Refluxing THF | Low catalyst loading, broad substrate scope. researchgate.net |
| Iridium (Cp*IrIII) Complexes | 0.25-3 mol% | HFIP solvent, mild temp. | High selectivity, tolerance to air/moisture. nih.gov |
| Titanium Tetrachloride (TiCl₄) | 30-150 mol% | Refluxing Dichloromethane | Effective but often requires stoichiometric amounts. nih.gov |
This table presents a summary of findings on catalytic systems for amidation reactions analogous to the synthesis of this compound.
The solvent plays a critical role in amidation reactions, influencing reactant solubility, reaction rate, and even the reaction pathway. The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states.
For instance, in reactions catalyzed by TiCl₄, ethereal solvents like tetrahydrofuran (THF) are avoided because they can undergo ring-opening reactions in the presence of the strong Lewis acid. nih.gov In such cases, non-coordinating solvents like dichloromethane or toluene are preferred. nih.gov The choice of solvent can also be dictated by the need to remove byproducts, such as using refluxing toluene with a Dean-Stark trap to remove water formed during direct amidation, thereby driving the reaction to completion. rsc.org
Studies on aminobenzoic acid derivatives show that their properties are sensitive to the solvent environment, particularly due to interactions like hydrogen bonding. nih.govnih.gov Protic solvents can form hydrogen bonds with both the amine and carboxylic acid groups, potentially reducing their nucleophilicity and electrophilicity, respectively. nih.gov Aprotic solvents, both polar and non-polar, are therefore often selected to facilitate the desired reaction pathway and minimize side reactions. The impact of the solvent is often tied to the specific catalytic system being used. acs.org
| Solvent | Catalyst System | Role and Observation |
| Toluene | TiF₄, Boronic Acids | Aprotic, allows for water removal via azeotropic distillation. nih.govrsc.org |
| Dichloromethane (DCM) | TiCl₄ | Aprotic, non-coordinating; preferred over THF to prevent side reactions. nih.gov |
| Tetrahydrofuran (THF) | Pyridine-Borane | Polar aprotic solvent, suitable for specific catalyst systems. researchgate.net |
| Hexafluoroisopropanol (HFIP) | Iridium Complexes | Polar, protic solvent that enables specific C-H activation pathways. nih.gov |
This table illustrates the interplay between solvent choice and catalytic systems in syntheses relevant to this compound.
Comprehensive Spectroscopic and Chromatographic Characterization of 3 2 Ethylbutanoyl Amino Benzoic Acid
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. For 3-[(2-Ethylbutanoyl)amino]benzoic acid, a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) would be employed to confirm its molecular structure. Thermogravimetric Analysis (TGA) would provide information on its thermal stability.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic protons of the benzoic acid ring, the amide proton, and the aliphatic protons of the 2-ethylbutanoyl group. The chemical shifts are influenced by the electronic environment of the protons. For comparison, the aromatic protons in benzoic acid itself appear between 7.4 and 8.1 ppm. docbrown.infochemicalbook.comreddit.com
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic CH | ~7.5 - 8.2 | Multiplet | 4H |
| Amide NH | ~8.0 - 9.0 | Singlet (broad) | 1H |
| Carboxylic Acid OH | ~10.0 - 12.0 | Singlet (broad) | 1H |
| Aliphatic CH | ~2.2 - 2.5 | Multiplet | 1H |
| Aliphatic CH₂ | ~1.5 - 1.8 | Multiplet | 4H |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and amide groups are expected to appear at the downfield end of the spectrum. The predicted chemical shifts are based on typical values for similar functional groups. For instance, the carboxyl carbon in benzoic acid derivatives is often found around 172 ppm. chemicalbook.com
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid C=O | ~168 - 173 |
| Amide C=O | ~170 - 175 |
| Aromatic C (substituted) | ~130 - 140 |
| Aromatic CH | ~115 - 135 |
| Aliphatic CH | ~45 - 55 |
| Aliphatic CH₂ | ~20 - 30 |
FTIR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The FTIR spectrum of this compound is expected to show prominent absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide. The spectrum of p-aminobenzoic acid, a related compound, shows characteristic peaks for the amine and carboxylic acid groups. researchgate.netresearchgate.netchemicalbook.comnist.gov
Predicted FTIR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching vibration |
| N-H (Amide) | 3200 - 3400 | Stretching vibration |
| C-H (Aromatic) | 3000 - 3100 | Stretching vibration |
| C-H (Aliphatic) | 2850 - 2960 | Stretching vibration |
| C=O (Carboxylic Acid) | 1680 - 1710 | Stretching vibration |
| C=O (Amide) | 1630 - 1680 | Stretching vibration (Amide I) |
| C-N (Amide) | 1510 - 1570 | Bending vibration (Amide II) |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The benzoic acid moiety in the target molecule contains a chromophore that will absorb UV light. The absorption spectrum of benzoic acid in various solvents shows characteristic absorption maxima. researchgate.netscholaris.carsc.orgcdnsciencepub.comacs.org The presence of the amino and acyl groups will likely cause a shift in the absorption maxima (a bathochromic or hypsochromic shift).
Predicted UV-Vis Data
| Solvent | Predicted λmax (nm) |
|---|---|
| Ethanol | ~230 - 240 and ~270 - 280 |
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique that would likely be used to generate the molecular ion. The fragmentation pattern provides valuable information about the structure of the molecule. The fragmentation of N-acyl amino acids often involves cleavage of the amide bond. nih.gov
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 236.1232 | Molecular ion with a proton |
| [M+Na]⁺ | 258.1051 | Molecular ion with a sodium adduct |
| Fragment 1 | 138.0555 | Loss of the 2-ethylbutanoyl group |
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. wikipedia.org This technique is used to determine the thermal stability of a compound. For this compound, TGA would show the temperature at which the compound begins to decompose. Aromatic amides are generally thermally stable, and decomposition would likely occur at elevated temperatures. akjournals.comosu.edu The TGA curve would show a significant weight loss corresponding to the decomposition of the molecule.
Predicted TGA Data
| Parameter | Predicted Value |
|---|---|
| Onset of Decomposition | > 200 °C |
Chromatographic Analysis for Purity and Separation
Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for assessing their purity.
High-Performance Liquid Chromatography (HPLC) would be the primary method for analyzing the purity of this compound. A reversed-phase C18 column is commonly used for the separation of benzoic acid derivatives. sigmaaldrich.comhelixchrom.comzodiaclifesciences.com The mobile phase would typically consist of a mixture of an aqueous buffer (like trifluoroacetic acid in water) and an organic solvent such as acetonitrile (B52724). Detection would likely be performed using a UV detector set at one of the absorption maxima of the compound.
Thin-Layer Chromatography (TLC) could be used for rapid analysis and monitoring of reactions. For benzoic acid derivatives, silica (B1680970) gel plates are often used with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate (B1210297) or an alcohol). akjournals.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method for this compound requires a systematic approach to optimize the separation of the main compound from potential impurities and degradation products. Based on the chemical properties of N-acyl aminobenzoic acids, a reversed-phase HPLC (RP-HPLC) method is a suitable starting point.
The initial phase of method development involves the selection of an appropriate stationary phase and mobile phase. A C18 column is a common choice for the separation of moderately polar aromatic compounds. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. The buffer is crucial for controlling the ionization state of the acidic benzoic acid moiety and the basic secondary amine, thereby influencing retention and peak shape.
A systematic screening of different mobile phase compositions, pH values, and column temperatures is performed to achieve optimal separation. The use of a phosphate (B84403) buffer allows for pH control in a range suitable for the analyte. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all compounds with good resolution. Detection is typically carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance, determined by UV spectroscopic analysis.
A representative HPLC method for the analysis of this compound is detailed in the table below.
Table 1: Representative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70% B; 30-35 min, 70-30% B; 35-40 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Separation of Isomers and Related Compounds
The developed HPLC method must be capable of separating this compound from its potential isomers and other related compounds. Positional isomers, such as 2-[(2-Ethylbutanoyl)amino]benzoic acid and 4-[(2-Ethylbutanoyl)amino]benzoic acid, are common process-related impurities. The differing substitution patterns on the benzene (B151609) ring can lead to variations in polarity and, consequently, different retention times on a C18 column.
Furthermore, the 2-ethylbutanoyl group contains a chiral center, meaning that this compound can exist as a pair of enantiomers. Standard C18 columns are not capable of separating enantiomers. For the resolution of enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in separating the enantiomers of chiral acids and amides. The mobile phase for chiral separations typically consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), sometimes with an acidic or basic modifier to improve peak shape and resolution.
In some cases, mixed-mode chromatography, which utilizes a stationary phase with both reversed-phase and ion-exchange properties, can offer enhanced selectivity for the separation of isomers with subtle differences in their hydrophobic and ionic characteristics. helixchrom.com
Validation of Analytical Methods (Robustness, Reproducibility)
Method validation is a critical step to ensure that the developed HPLC method is suitable for its intended purpose. nih.gov This involves a series of experiments to demonstrate the method's performance characteristics, including robustness and reproducibility.
Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.com This provides an indication of its reliability during routine use. The robustness of the HPLC method for this compound would be assessed by systematically varying key parameters and observing the effect on the analytical results, such as retention time, peak area, and resolution between adjacent peaks.
Table 2: Parameters for Robustness Testing of the HPLC Method
| Parameter | Variation | Acceptance Criteria |
|---|---|---|
| Flow Rate | ± 0.1 mL/min | System suitability parameters met; %RSD of peak areas ≤ 2.0% |
| Column Temperature | ± 2 °C | System suitability parameters met; %RSD of peak areas ≤ 2.0% |
| Mobile Phase pH | ± 0.2 units | System suitability parameters met; %RSD of peak areas ≤ 2.0% |
| Mobile Phase Composition | ± 2% absolute change in organic solvent | System suitability parameters met; %RSD of peak areas ≤ 2.0% |
| Detection Wavelength | ± 2 nm | System suitability parameters met; %RSD of peak areas ≤ 2.0% |
By successfully completing these validation studies, the HPLC method is confirmed to be robust and reproducible, making it suitable for routine quality control analysis of this compound.
Biological Activity and Structure Activity Relationship Sar Studies of 3 2 Ethylbutanoyl Amino Benzoic Acid Derivatives
General Biological Relevance of Acylaminobenzoic Acid Scaffolds
Acylaminobenzoic acids, a class of compounds structurally related to 3-[(2-Ethylbutanoyl)amino]benzoic acid, are recognized for their wide-ranging biological activities. These scaffolds are integral to the development of novel therapeutic agents due to their diverse pharmacological properties. Aminobenzoic acid derivatives have been extensively investigated and have shown potential as antifungal, antibacterial, antimalarial, antiproliferative, anti-inflammatory, antiviral, antipyretic, and antioxidant agents. researchgate.net
The versatility of the acylaminobenzoic acid structure allows for various chemical modifications, leading to a broad spectrum of biological effects. For instance, amide derivatives of benzoic acids have demonstrated significant pharmacological potential, including analgesic, anti-inflammatory, and anticancer activities, in addition to their antimicrobial properties. nanobioletters.com The core structure, consisting of a benzene (B151609) ring attached to amino and carboxyl groups, can be modified with additional functional groups like nitro, azo, diazo, or hydroxyl groups. These modifications can influence the compound's mechanism of action, which may include enzyme inhibition, chelation of metal ions, interaction with proteins or DNA, and modulation of metabolic pathways.
Benzoic acid itself is a well-known antimicrobial agent that functions by disrupting the pH balance within microbial cells. ijcrt.org Its lipophilic nature allows it to penetrate microbial cell membranes, particularly in its undissociated form under acidic conditions, leading to acidification of the cytoplasm and inhibition of metabolic processes. ijcrt.org Derivatives of benzoic acid can exhibit enhanced or varied antimicrobial activity based on the nature and position of their substituents. ijcrt.orgnih.gov For example, the addition of hydroxyl and methoxyl groups can alter the antibacterial efficacy against strains like E. coli. nih.gov
Evaluation of Antimicrobial Properties
The antimicrobial potential of derivatives of this compound has been a subject of significant research interest. These investigations have explored their efficacy against a variety of pathogenic microorganisms, including bacteria and fungi, and their ability to disrupt microbial biofilms.
Derivatives of aminobenzoic acid have shown varied antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, studies on isatin-aminobenzoic acid hybrids revealed high selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited to no activity against Gram-negative bacteria and fungi. nih.govresearchgate.net Specifically, one compound demonstrated a minimum inhibitory concentration (MIC) of 0.09 mmol/L against both S. aureus and B. subtilis. nih.govresearchgate.net
The antimicrobial action of benzoic acid derivatives is influenced by the type and position of substituents on the aromatic ring. nih.gov For example, while benzoic acid is effective against E. coli, the addition of hydroxyl or methoxyl groups can either weaken or, in the case of a hydroxyl group at the ortho position, enhance this activity. nih.gov The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, often presents a barrier to lipophilic compounds, which can contribute to their resistance. nih.gov
In a study involving 2-chlorobenzoic acid derivatives, the synthesized compounds showed greater antibacterial potential against the Gram-negative bacterium Escherichia coli compared to Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov Another study on N-benzamide derivatives found that certain compounds exhibited excellent activity against both B. subtilis and E. coli, with MIC values as low as 3.12 and 6.25 μg/mL. nanobioletters.com
Table 1: Antibacterial Activity of Selected Benzoic Acid Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |
| Isatin-aminobenzoic acid hybrid | Staphylococcus aureus | 0.09 mmol/L | nih.govresearchgate.net |
| Isatin-aminobenzoic acid hybrid | Bacillus subtilis | 0.09 mmol/L | nih.govresearchgate.net |
| 2-hydroxybenzoic acid | E. coli O157 | 1 mg/mL | nih.gov |
| Benzoic acid | E. coli O157:H7 | 1 mg/mL | nih.gov |
| N-benzamide derivative 5a | Bacillus subtilis | 6.25 µg/mL | nanobioletters.com |
| N-benzamide derivative 5a | E. coli | 3.12 µg/mL | nanobioletters.com |
| N-benzamide derivative 6b | E. coli | 3.12 µg/mL | nanobioletters.com |
| N-benzamide derivative 6c | Bacillus subtilis | 6.25 µg/mL | nanobioletters.com |
Antifungal Activity Against Fungal Strains
Several derivatives of aminobenzoic acid have demonstrated significant antifungal properties. For instance, certain 3-[(2-hydroxyphenyl)amino]butanoic acid derivatives showed notable activity against fungal strains like Candida tenuis and Aspergillus niger. nih.gov Similarly, 2-aminobenzoic acid derivatives have been identified as potential antifungal agents, particularly against Candida albicans. nih.gov These compounds have shown efficacy against fluconazole-resistant strains, both in their planktonic form and during biofilm formation. nih.gov
Studies have shown that some synthetic compounds, such as esters and amides of aminobenzoic acid, possess a broad range of biological activities, including antifungal effects. nih.gov In one study, Schiff bases of 2-chlorobenzoic acid were found to be potent antimicrobial agents against fungal strains like Candida albicans and Aspergillus niger. nih.gov The antifungal activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC).
Table 2: Antifungal Activity of Selected Benzoic Acid Derivatives
| Compound/Derivative | Fungal Strain | Activity | Reference |
| 3-[(2-hydroxyphenyl)amino]butanoic acid derivative | Candida tenuis | Significant | nih.gov |
| 3-[(2-hydroxyphenyl)amino]butanoic acid derivative | Aspergillus niger | Significant | nih.gov |
| 2-aminobenzoic acid derivative | Candida albicans (fluconazole-resistant) | Effective | nih.gov |
| Schiff's bases of 2-chlorobenzoic acid | Candida albicans | Potent | nih.gov |
| Schiff's bases of 2-chlorobenzoic acid | Aspergillus niger | Potent | nih.gov |
Investigation of Antibiofilm Effects
The ability of microbial pathogens to form biofilms contributes significantly to their resistance to conventional antimicrobial agents. Consequently, there is growing interest in developing compounds that can inhibit biofilm formation. Derivatives of aminobenzoic acid have shown promise in this area. For example, 2-aminobenzoic acid derivatives have been shown to effectively inhibit biofilm formation by a fluconazole-resistant strain of Candida albicans. nih.gov At sub-MIC concentrations, these compounds led to a significant reduction in biofilm biomass, metabolic activity, and the number of viable yeast cells within the biofilm. nih.gov
The antibiofilm mechanism of these derivatives may involve the downregulation of genes associated with hyphal growth, adhesion, and pathogenicity. nih.gov Similarly, isatin-aminobenzoic acid hybrids have demonstrated strong anti-biofilm formation activity against Bacillus subtilis. nih.govresearchgate.net Phenolic acids with methoxyl substituents have also been noted to limit biofilm formation by E. coli to a greater extent than their hydroxyl counterparts. nih.gov
Other Investigated Biological Activities of Related Derivatives (e.g., Antioxidant, DNA Binding)
Beyond their antimicrobial properties, derivatives of this compound have been explored for other biological activities, including antioxidant effects and interactions with DNA.
The evaluation of the biological activities of these compounds relies on a variety of in vitro assay methodologies.
For assessing antioxidant activity , common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. biu.ac.ilresearchgate.net These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.net The cupric ion reducing antioxidant capacity (CUPRAC) assay is another method used to evaluate the reducing power of potential antioxidants. mdpi.com
The DNA binding properties of these derivatives are often investigated using techniques such as absorption and emission spectroscopy, as well as viscosity studies. nih.gov These methods can help determine the mode of interaction, such as intercalation, where the compound inserts itself between the base pairs of the DNA double helix. nih.gov
For determining antimicrobial activity , the broth microdilution method is frequently used to establish the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. nanobioletters.comresearchgate.net The disc diffusion technique is another common method for screening antibacterial activity. nanobioletters.com
Structure-Activity Relationship (SAR) Derivations
The biological activity of N-acylated aminobenzoic acid derivatives is intricately linked to their structural features. Variations in the acyl group, the substitution pattern on the benzoic acid ring, and the nature of the amide linkage can significantly influence the potency and selectivity of these compounds.
Structural modifications to N-acylated aminobenzoic acids have a demonstrable impact on their biological potency, particularly in the context of enzyme inhibition. Studies on related compounds suggest that both the N-acyl group and substitutions on the aromatic ring are critical determinants of activity.
The nature of the N-acyl group plays a pivotal role. For instance, in a series of antimicrobial peptides, the length of the acyl chain was found to correlate with cytolytic properties, with intermediate chain lengths often showing the highest activity against certain bacteria like Staphylococcus aureus. nih.gov This suggests that the lipophilicity and steric bulk of the 2-ethylbutanoyl group in this compound are likely key contributors to its biological effects. Longer acyl chains can sometimes lead to a decrease in activity, possibly due to aggregation or reduced solubility. nih.gov
The position of the amino and carboxyl groups on the benzoic acid ring also influences activity. Research on aminobenzoic acid derivatives as cholinesterase inhibitors has indicated that para-substituted analogs often exhibit greater activity than meta- or ortho-substituted counterparts. nih.gov This suggests that the meta-substitution pattern of this compound may result in a different potency profile compared to its isomers.
Furthermore, substitutions on the benzoic acid ring itself can modulate activity. For example, in a study of benzoic acid derivatives as α-amylase inhibitors, the position of hydroxyl groups on the benzene ring significantly affected inhibitory potency, with a hydroxyl group at the 2-position having a strong positive effect. mdpi.com While this compound is unsubstituted on the ring, this highlights the sensitivity of the benzoic acid scaffold to further modifications.
Table 1: Illustrative Impact of Acyl Chain Length on Biological Activity of N-Acylated Compounds (Generalised)
| Acyl Chain Length | Relative Activity (Illustrative) | Rationale (Based on Related Compounds) |
| Short (e.g., Acetyl) | Moderate | May lack sufficient lipophilicity for optimal target interaction. |
| Intermediate (e.g., Butanoyl) | High | Often provides a good balance of lipophilicity and solubility, enhancing interaction with biological targets. nih.gov |
| Long (e.g., Octanoyl) | Variable/Decreased | Can lead to increased non-specific binding, aggregation, or reduced solubility, potentially lowering specific activity. nih.gov |
This table is a generalized representation based on SAR trends observed in related compound series and is for illustrative purposes only.
A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For N-acylated aminobenzoic acids, key pharmacophoric features can be inferred from their general structure and the activities of related molecules.
The core pharmacophore likely consists of:
An aromatic ring: The benzoic acid ring serves as a central scaffold for the attachment of other functional groups.
A hydrogen bond donor: The amide N-H group is a potential hydrogen bond donor.
A hydrogen bond acceptor: The amide carbonyl oxygen and the carboxylic acid carbonyl oxygen can act as hydrogen bond acceptors.
A hydrophobic region: The 2-ethylbutanoyl group provides a significant hydrophobic character, which is often crucial for binding to hydrophobic pockets in target proteins.
An acidic group: The carboxylic acid provides a negative charge at physiological pH, which can be important for electrostatic interactions with the target.
Pharmacophore models for fatty acid amide hydrolase (FAAH) inhibitors, a related class of compounds, have identified features such as two hydrogen-bond acceptor units, one aromatic hydrophobic unit, and one aromatic ring unit as being important for activity. researchgate.net This aligns with the potential pharmacophoric features of this compound.
Table 2: Key Pharmacophoric Features of N-Acylated Aminobenzoic Acids
| Feature | Description | Potential Role in Biological Activity |
| Aromatic Ring | The central phenyl group of the benzoic acid. | Provides a rigid scaffold and can engage in π-π stacking interactions with aromatic residues in a binding site. |
| Amide Linkage | The -C(O)NH- group connecting the acyl chain and the benzoic acid. | The N-H can act as a hydrogen bond donor, and the C=O can act as a hydrogen bond acceptor, both crucial for target binding. |
| Hydrophobic Acyl Group | The non-polar alkyl chain (e.g., 2-ethylbutanoyl). | Interacts with hydrophobic pockets in the target protein, contributing to binding affinity. The size and shape of this group are often critical for selectivity. |
| Carboxylic Acid | The -COOH group on the benzoic acid ring. | Can form ionic interactions or hydrogen bonds with the target protein. Its ionization state at physiological pH is important. |
The electronic and steric properties of substituents on both the acyl chain and the benzoic acid ring can be correlated with the biological activities of N-acylated aminobenzoic acid derivatives.
For the N-acyl group, branching, such as the ethyl group in the 2-position of the butanoyl chain in the titular compound, can influence both the steric fit into a binding pocket and the metabolic stability of the molecule. Increased steric bulk can enhance selectivity for a particular target but may also hinder binding if the pocket is too small.
In studies of other benzoic acid derivatives, the addition of electron-withdrawing or electron-donating groups to the ring has been shown to modulate activity by altering the pKa of the carboxylic acid and the electron density of the aromatic system. mdpi.com
Pharmacological Targets and Potential Mechanisms of Action (based on related compounds)
Given the structural similarity of this compound to other biologically active N-acylated aromatic compounds, several potential pharmacological targets can be proposed.
A prominent potential target for this class of compounds is cholinesterase , including both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.govnih.gov Inhibition of these enzymes leads to an increase in the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, a therapeutic strategy for conditions such as Alzheimer's disease. nih.gov The general structure of an N-acylated aminobenzoic acid can mimic the substrate of these enzymes, allowing it to bind to the active site and inhibit their function.
Another potential area of activity is the modulation of protein tyrosine phosphatases (PTPs) , such as PTP1B. nih.gov PTP1B is a negative regulator of insulin (B600854) and leptin signaling, and its inhibition is a target for the treatment of type 2 diabetes and obesity. Oxalylarylaminobenzoic acids have been identified as inhibitors of PTP1B, suggesting that other N-acylated aminobenzoic acids could also interact with this class of enzymes. nih.gov
The broader class of N-acyl amino acids has been shown to interact with a variety of targets, including G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels. nih.gov These endogenous signaling molecules are involved in numerous physiological processes, and synthetic analogs could potentially modulate these pathways.
Finally, some aminobenzoic acid derivatives have been investigated for their ability to interfere with ribosomal function, although this is less likely to be a primary mechanism of selective therapeutic action. acs.org
The mechanism of action for these potential targets would involve the binding of this compound or its derivatives to the active or allosteric site of the target protein, leading to a modulation of its activity. The specific interactions would be dictated by the pharmacophoric features discussed previously, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The traditional synthesis of N-acyl amino acids, including 3-[(2-Ethylbutanoyl)amino]benzoic acid, often relies on methods like the Schotten-Baumann reaction, which can involve harsh conditions and the use of hazardous reagents. nih.govresearchgate.net Future research must prioritize the development of novel, sustainable synthetic routes that are both environmentally benign and economically viable.
Green Chemistry Approaches: The principles of green chemistry offer a roadmap for developing more sustainable synthetic protocols. For the synthesis of this compound and its analogs, future efforts could focus on:
Enzymatic Synthesis: Biocatalysis, utilizing enzymes such as lipases or proteases, presents a highly attractive alternative to conventional chemical methods. nih.govbohrium.com These reactions are typically conducted in aqueous media under mild conditions, offering high selectivity and reducing the generation of toxic waste. researchgate.net Research into identifying or engineering enzymes with high specificity for 3-aminobenzoic acid and 2-ethylbutanoic acid (or its activated derivatives) could lead to highly efficient and sustainable production methods. nih.gov
Chemo-enzymatic Methods: Combining the advantages of chemical and enzymatic synthesis offers a powerful strategy. researchgate.net For instance, a chemical step could be used to create a key intermediate that is then selectively modified in a subsequent enzymatic step.
Alternative Solvents and Catalysts: Moving away from traditional volatile organic solvents to greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of synthesis. Similarly, replacing stoichiometric reagents with catalytic systems (e.g., novel metal-based or organocatalysts) can improve atom economy and reduce waste.
| Synthesis Method | Key Advantages | Key Disadvantages | Potential for this compound |
| Traditional Chemical Synthesis (e.g., Schotten-Baumann) | Well-established, generally high yields. | Use of hazardous reagents, harsh conditions, potential for waste generation. | Current standard, but with significant room for green improvement. |
| Enzymatic Synthesis | Mild reaction conditions, high selectivity, environmentally friendly ("green"). bohrium.com | Lower yields, potential for enzyme inhibition, cost of enzymes. researchgate.net | High potential for sustainable, industrial-scale production with further enzyme development. |
| Chemo-enzymatic Synthesis | Combines efficiency of chemical steps with selectivity of enzymes. researchgate.net | Can be complex to develop and optimize the interface between steps. | A promising hybrid approach to maximize efficiency and sustainability. |
| Microwave-Assisted Synthesis | Rapid reaction times, often improved yields. | Requires specialized equipment, scalability can be a challenge. | Could accelerate the discovery of new derivatives by enabling rapid library synthesis. |
Advanced Computational Studies for Rational Design and Activity Prediction
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of molecules with desired properties and the prediction of their biological activity. Applying these techniques to this compound can accelerate the identification of potent and selective derivatives.
In Silico Techniques:
Molecular Docking: This technique can be used to predict the binding orientation of this compound derivatives within the active site of a specific biological target (e.g., an enzyme or receptor). nih.gov This information is crucial for understanding the molecular basis of activity and for designing modifications to improve binding affinity.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to build predictive models. nih.gov These models correlate the 3D structural features of a series of analogs with their biological activity, providing a roadmap for designing more potent compounds. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic view of the binding interactions and helping to assess the stability of the complex. nih.govnih.gov
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives early in the design phase, helping to prioritize compounds with favorable pharmacokinetic and safety profiles. nih.gov
| Computational Method | Primary Application | Information Gained | Relevance to this compound |
| Molecular Docking | Predicting binding mode and affinity. nih.gov | Ligand orientation in the active site, key interactions (e.g., hydrogen bonds, hydrophobic contacts). | Identification of potential biological targets and design of improved binders. |
| 3D-QSAR (CoMFA/CoMSIA) | Building predictive activity models. nih.gov | Correlation of molecular fields (steric, electrostatic) with biological activity. | Guiding the rational design of derivatives with enhanced potency. |
| Molecular Dynamics (MD) | Simulating ligand-receptor dynamics. nih.gov | Stability of binding, conformational changes, role of solvent. | Refining the understanding of binding mechanisms and improving lead compounds. |
| ADMET Prediction | Forecasting pharmacokinetic and toxicity profiles. nih.gov | Bioavailability, metabolic stability, potential toxicity. | Early-stage deselection of candidates likely to fail in later development stages. |
Development of Highly Selective and Potent Biological Agents
The benzoic acid scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs. nih.govresearchgate.net The unique substitution pattern of this compound provides a foundation for developing novel therapeutic agents. Future research should focus on systematic structure-activity relationship (SAR) studies to optimize this scaffold for specific biological targets.
By synthesizing and evaluating libraries of analogs with modifications at various positions—such as the benzoic acid ring, the amide linker, and the ethylbutanoyl side chain—researchers can systematically probe the requirements for potent and selective activity. For example, derivatives of the closely related 3-aminobenzoic acid have been explored as EP4 antagonists for pain and inflammation. nih.gov This suggests that derivatives of this compound could be rationally designed to target specific G-protein coupled receptors (GPCRs), enzymes, or ion channels, leading to the development of new treatments for a range of diseases. researchgate.netnih.gov
Investigation of Broader Biological Pathways and Targets
While initial research might focus on known targets of similar molecules, a key future direction is the unbiased investigation of novel biological pathways and molecular targets for this compound and its derivatives. Techniques such as chemoproteomics, thermal shift assays, and high-throughput screening against broad panels of enzymes and receptors can help identify unexpected biological activities.
Aminobenzoic acid derivatives have been implicated in diverse biological processes, including acting as precursors for folate biosynthesis and possessing antimicrobial properties. mdpi.comnih.gov Therefore, derivatives of this compound could potentially modulate metabolic pathways, interfere with microbial growth, or act on novel targets involved in cancer or neurodegenerative diseases. nih.govnih.gov Elucidating these broader effects is crucial for understanding both the therapeutic potential and the potential off-target effects of this class of compounds.
Applications in Chemical Biology and Organic Synthesis
Beyond direct therapeutic applications, this compound can serve as a valuable tool in chemical biology and as a versatile building block in organic synthesis.
Chemical Biology: Derivatives can be synthesized that incorporate reporter tags (e.g., fluorophores, biotin) or photo-crosslinking groups. These "chemical probes" can be used to identify and validate new biological targets, visualize cellular processes, and map protein-protein interactions, thereby advancing our fundamental understanding of biology.
Organic Synthesis: The bifunctional nature of the molecule—containing both a carboxylic acid and an amide-linked aromatic ring—makes it an attractive scaffold for constructing more complex molecular architectures. mdpi.comwikipedia.org It can be used as a key intermediate in the synthesis of heterocycles, macrocycles, and other compounds of interest in medicinal chemistry and materials science. researchgate.net Its structure can be strategically incorporated into larger molecules to impart specific conformational constraints or to serve as a recognition element for biological targets.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-[(2-Ethylbutanoyl)amino]benzoic acid, and how can reaction conditions be optimized?
- Answer: The compound is typically synthesized via acylation of 3-aminobenzoic acid with 2-ethylbutanoyl chloride in acidic or basic media. Optimization can be achieved using response surface methodology (RSM) , which systematically varies parameters (e.g., temperature, molar ratios, solvent polarity) to maximize yield . For example, RSM can identify interactions between variables that influence the acylation efficiency, reducing side reactions like hydrolysis of the acylating agent.
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the 2-ethylbutanoyl group (e.g., δ ~2.3 ppm for CH₂ near the carbonyl) and aromatic protons from the benzoic acid moiety.
- X-ray Diffraction (XRD): Single-crystal XRD using programs like SHELXL resolves the molecular geometry, including bond lengths and angles, and verifies hydrogen bonding patterns critical for crystal packing .
Q. How does the compound's solubility vary in organic solvents, and what factors influence this property?
- Answer: Solubility is influenced by hydrogen bonding capacity and solvent polarity. For example, this compound is sparingly soluble in cyclohexane due to weak van der Waals interactions but dissolves better in polar aprotic solvents like DMSO. Experimental determination via gravimetric methods at controlled temperatures can quantify solubility .
Advanced Research Questions
Q. How can graph set analysis resolve ambiguities in hydrogen bonding networks within the crystal lattice of this compound?
- Answer: Graph set analysis (based on Etter’s formalism) categorizes hydrogen bonds into patterns (e.g., chains, rings) to predict packing motifs. For example, the benzoic acid group may form R₂²(8) dimer motifs , while the amide group participates in C(4) chains with neighboring molecules. Discrepancies between predicted and observed patterns may arise from steric hindrance from the 2-ethylbutanoyl group, requiring refinement using SHELX .
Q. What strategies address contradictions in crystallographic data arising from twinning or disordered solvent molecules?
- Answer: High-resolution data (≤1.0 Å) and robust refinement tools (e.g., SHELXL’s TWIN and PART commands) are critical. For disordered solvent molecules, omit maps and restraints on thermal parameters improve model accuracy. If twinning persists, alternative space groups or the use of SHELXD for structure solution may be necessary .
Q. How can computational methods predict synthetic routes for derivatives of this compound with enhanced bioactivity?
- Answer: Retrosynthetic analysis using databases like Reaxys or Pistachio identifies feasible precursors and reaction pathways. For example, substituting the 2-ethylbutanoyl group with a trifluoromethyl moiety could enhance metabolic stability. Hybrid Combinatorial Substrate Libraries (HyCoSuL) may screen derivatives for enzyme inhibition (e.g., SARS-CoV-2 main protease) by modifying the amide linkage .
Q. What experimental designs minimize byproducts during large-scale synthesis?
- Answer:
- Stepwise Temperature Control: Slow addition of the acylating agent at 0–5°C reduces exothermic side reactions.
- Catalyst Screening: Lewis acids (e.g., ZnCl₂) can enhance acylation efficiency.
- In-line Analytics: HPLC or FTIR monitors reaction progress in real time, enabling immediate adjustments .
Methodological Notes
- Structural Validation: Cross-validate XRD data with DFT-calculated geometries (e.g., bond lengths within ±0.02 Å of computed values) to confirm accuracy .
- Data Reproducibility: Replicate solubility measurements across multiple solvent batches to account for hygroscopicity or impurities .
- Ethical Compliance: Derivatives intended for biological testing must adhere to institutional guidelines for non-therapeutic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
